
1-(Trifluoromethyl)naphthalene-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)naphthalene-5-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which also bears a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)naphthalene-5-carboxylic acid can be synthesized through various methods. One common approach involves the trifluoromethylation of naphthalene derivatives followed by carboxylation. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoromethyl)naphthalene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-(Trifluoromethyl)naphthalene-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel compounds with unique properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethyl)naphthalene-5-carboxylic acid involves its interaction with molecular targets through its trifluoromethyl and carboxylic acid groups. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
- 3-(Trifluoromethyl)naphthalene-1-carboxylic acid
- 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid
- 1-(Trifluoromethyl)cyclopentanecarboxylic acid
Comparison: 1-(Trifluoromethyl)naphthalene-5-carboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physicochemical properties, such as solubility and stability, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H7F3O2 |
|---|---|
Poids moléculaire |
240.18 g/mol |
Nom IUPAC |
5-(trifluoromethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)10-6-2-3-7-8(10)4-1-5-9(7)11(16)17/h1-6H,(H,16,17) |
Clé InChI |
BDUFJFLGCNTSJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2C(F)(F)F)C(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


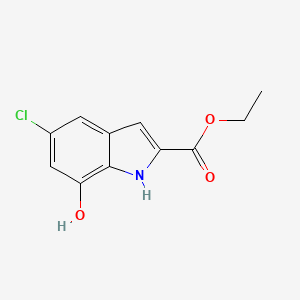
![1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl-](/img/structure/B11871532.png)
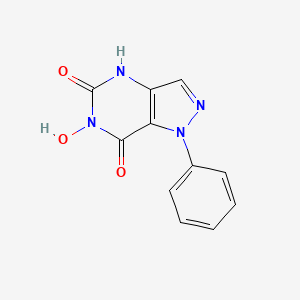


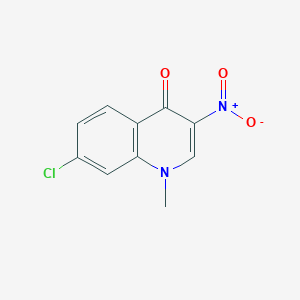
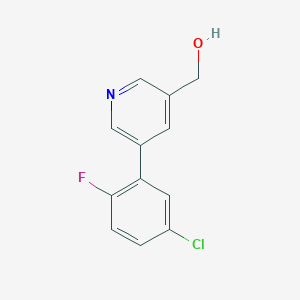

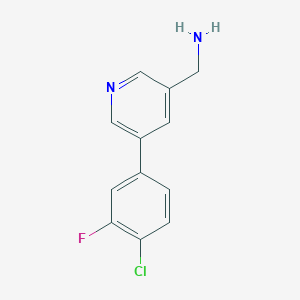



![N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide](/img/structure/B11871609.png)
![1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxane]](/img/structure/B11871612.png)
